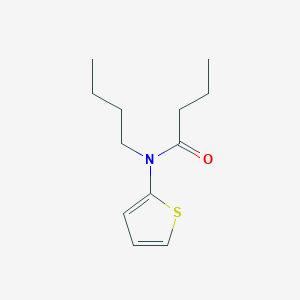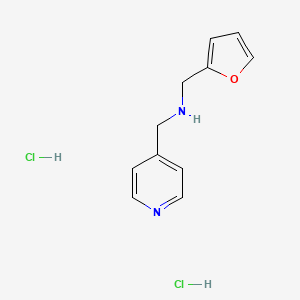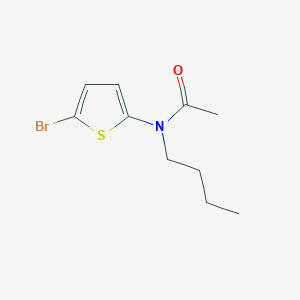
N-Butyl-N-(thiophen-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Butyl-N-(thiophen-2-yl)butanamide” is a chemical compound with the molecular formula C12H19NOS . It is used in various scientific experiments due to its unique physical and chemical properties.
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves the splicing of a nitrogen-containing heterocycle natural molecule like nicotinic acid and a sulfur-containing heterocycle like thiophene . A similar compound, N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction .
Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, are synthesized through various reactions. Some of the significant synthetic methods to thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .
Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C12H19NOS and a molecular weight of 225.35 g/mol . More detailed physical and chemical properties are not available from the search results.
Mechanism of Action
The mechanism of action of N-Butyl-N-(thiophen-2-yl)butanamide is not completely understood. However, it is believed that this compound binds to certain proteins and enzymes in the cell and alters their activity. This is thought to be the mechanism by which this compound has its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as superoxide dismutase, which is involved in the breakdown of reactive oxygen species. This compound has also been found to reduce the production of pro-inflammatory cytokines, which are involved in inflammation. In addition, this compound has been found to have antioxidant and anti-apoptotic effects, which may be useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-Butyl-N-(thiophen-2-yl)butanamide in laboratory experiments is that it is relatively easy to synthesize and can be stored for extended periods of time. In addition, it is relatively non-toxic and has few side effects. However, it is important to note that this compound is not a panacea and its effects may vary depending on the concentration and type of cells used in the experiment.
Future Directions
There are a number of potential future directions for further research on N-Butyl-N-(thiophen-2-yl)butanamide. For example, further research could be conducted to investigate the effects of this compound on different types of cells and to explore the potential therapeutic applications of this compound. In addition, further research could be conducted to explore the mechanism of action of this compound and to develop more efficient synthesis methods. Finally, further research could be conducted to investigate the potential toxic effects of this compound and to determine the optimal dosage for laboratory experiments.
Synthesis Methods
N-Butyl-N-(thiophen-2-yl)butanamide can be synthesized via a reaction between thiophene-2-carbaldehyde and butanamide. The reaction is achieved by heating the two reactants in a solvent such as ethanol or methanol, and the resulting product is this compound. The reaction is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
N-Butyl-N-(thiophen-2-yl)butanamide has been found to have a number of potential applications in scientific research. For example, it has been used to study the effects of oxidative stress on cells and to investigate the role of reactive oxygen species in cell death. It has also been used to study the effects of certain drugs on cells and to investigate the mechanism of action of certain drugs.
properties
IUPAC Name |
N-butyl-N-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-3-5-9-13(11(14)7-4-2)12-8-6-10-15-12/h6,8,10H,3-5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZASOHQBVLBBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CS1)C(=O)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95%](/img/structure/B6350703.png)
amine dihydrochloride](/img/structure/B6350706.png)

![[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B6350718.png)
![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350721.png)
![[(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6350729.png)
amine dihydrochloride; 95%](/img/structure/B6350741.png)
![4-(2,5-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350746.png)
![1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350748.png)
![4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350753.png)
